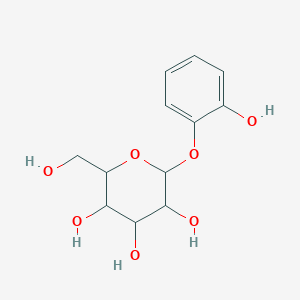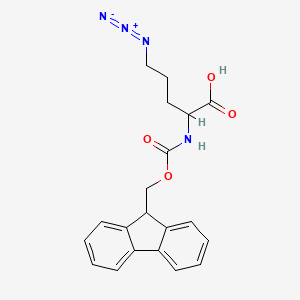![molecular formula C15H23ClFN3O4S B13383876 4-Fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrate;hydrochloride](/img/structure/B13383876.png)
4-Fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ripasudil hydrochloride dihydrate is a selective Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitor. It is primarily used in the treatment of glaucoma and ocular hypertension. This compound works by increasing the outflow of aqueous humor through the trabecular meshwork and Schlemm’s canal, thereby reducing intraocular pressure .
準備方法
Synthetic Routes and Reaction Conditions
Ripasudil hydrochloride dihydrate is synthesized through a multi-step process. The synthesis begins with the preparation of the core structure, 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline. This core structure is then modified by incorporating a fluorine atom at the C4 position of the isoquinoline moiety and attaching a methyl group to the C2’ position of the 1,4-diazepane moiety . The final product is obtained as a dihydrate hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ripasudil hydrochloride dihydrate involves large-scale synthesis using high-purity reagents and solvents. The process is optimized for yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration .
化学反応の分析
Types of Reactions
Ripasudil hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions can produce various substituted isoquinolines .
科学的研究の応用
Ripasudil hydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of ROCK inhibitors and their chemical properties.
Biology: The compound is employed in research on cell signaling pathways and cytoskeletal dynamics.
Medicine: Ripasudil hydrochloride dihydrate is extensively studied for its therapeutic potential in treating glaucoma, ocular hypertension, diabetic retinopathy, and diabetic macular edema
Industry: The compound is used in the development of new ophthalmic drugs and formulations.
作用機序
Ripasudil hydrochloride dihydrate exerts its effects by inhibiting the activity of Rho-associated coiled-coil-containing protein kinase (ROCK). This inhibition leads to cytoskeletal changes, including the retraction and rounding of cell bodies and disruption of actin bundles in the trabecular meshwork. These changes reduce the compaction of trabecular meshwork tissue, resulting in increased aqueous outflow and reduced intraocular pressure .
類似化合物との比較
Similar Compounds
Uniqueness
Ripasudil hydrochloride dihydrate is unique due to its high selectivity and potency as a ROCK inhibitor. The incorporation of a fluorine atom and a chiral methyl group significantly enhances its pharmacological action compared to fasudil . Additionally, ripasudil has shown better efficacy and safety profiles in clinical studies .
特性
IUPAC Name |
4-fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDJNMACGABCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L](/img/structure/B13383814.png)





![[7-(2-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate](/img/structure/B13383847.png)



![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dibenzylamino)cyclohexyl]thiourea](/img/structure/B13383872.png)

